6-Methyl-6,11-dihydrothiochromeno[4,3-b]indole
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Overview
Description
6-Methyl-6,11-dihydrothiochromeno[4,3-b]indole is a heterocyclic compound with the molecular formula C16H13NS and a molecular weight of 251.346 g/mol . This compound is part of the indole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-6,11-dihydrothiochromeno[4,3-b]indole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of methanesulfonic acid (MsOH) under reflux in methanol (MeOH) to facilitate the Fischer indole synthesis . This method yields the tricyclic indole structure in good yield.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-6,11-dihydrothiochromeno[4,3-b]indole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
6-Methyl-6,11-dihydrothiochromeno[4,3-b]indole has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Methyl-6,11-dihydrothiochromeno[4,3-b]indole involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Indole: A simpler structure with a benzene ring fused to a pyrrole ring.
6,11-Dihydrothiochromeno[4,3-b]indole: Lacks the methyl group present in 6-Methyl-6,11-dihydrothiochromeno[4,3-b]indole.
6-Methoxy-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole: Contains a methoxy group and a tetrahydro structure.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of a sulfur atom in its structure. This uniqueness contributes to its distinct chemical reactivity and biological activity .
Properties
CAS No. |
19970-81-1 |
---|---|
Molecular Formula |
C16H13NS |
Molecular Weight |
251.3 g/mol |
IUPAC Name |
6-methyl-6,11-dihydrothiochromeno[4,3-b]indole |
InChI |
InChI=1S/C16H13NS/c1-10-15-11-6-2-4-8-13(11)17-16(15)12-7-3-5-9-14(12)18-10/h2-10,17H,1H3 |
InChI Key |
RNJKZMFTCFMSKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=C(C3=CC=CC=C3S1)NC4=CC=CC=C42 |
Origin of Product |
United States |
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